molecular formula C16H16O3S B13448290 Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

Cat. No.: B13448290
M. Wt: 293.4 g/mol
InChI Key: JFMZFATUMFWKEA-FPWDVLCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Modafinil Carboxylate Methyl Ester-[d5] (Mixture of Diastereomers) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Modafinil, a well-known stimulant used to treat sleep disorders such as narcolepsy. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Modafinil Carboxylate Methyl Ester-[d5] involves several steps, starting from the precursor Modafinil. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is obtained through esterification reactions, where the carboxylate group is converted into a methyl ester .

Industrial Production Methods

Industrial production of Modafinil Carboxylate Methyl Ester-[d5] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Modafinil Carboxylate Methyl Ester-[d5] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Modafinil Carboxylate Methyl Ester-[d5] has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Modafinil in biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new pharmaceuticals and analytical methods .

Mechanism of Action

The mechanism of action of Modafinil Carboxylate Methyl Ester-[d5] is similar to that of Modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with enhanced wakefulness and cognitive function. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Modafinil Carboxylate Methyl Ester-[d5] is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in various research settings, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H16O3S

Molecular Weight

293.4 g/mol

IUPAC Name

methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/i2D,4D,5D,8D,9D

InChI Key

JFMZFATUMFWKEA-FPWDVLCWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)OC)[2H])[2H]

Canonical SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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